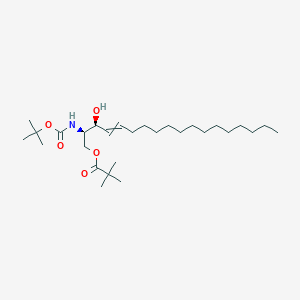

N-Boc-1-pivaloyl D-erythro-Sphingosine

Descripción

N-Boc-1-pivaloyl D-erythro-Sphingosine is a synthetic derivative of D-erythro-sphingosine, a naturally occurring sphingolipid backbone critical to membrane biology and signaling pathways. The compound features two protective groups:

- N-Boc (tert-butoxycarbonyl): Protects the primary amine group, enhancing stability during synthetic procedures.

- 1-pivaloyl (2,2-dimethylpropanoyl): An ester group modifying the hydroxyl group at position 1, increasing hydrophobicity and resistance to enzymatic degradation.

This derivative is primarily used in research settings to study sphingolipid metabolism, receptor interactions, and as a precursor for synthesizing bioactive molecules.

Propiedades

IUPAC Name |

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDFSKJECZVDNY-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-pivaloyl D-erythro-Sphingosine typically involves the protection of the sphingosine backbone with tert-butoxycarbonyl (Boc) and pivaloyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-1-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This can affect the double bonds in the sphingosine backbone.

Substitution: This can occur at the Boc or pivaloyl groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-Boc-1-pivaloyl D-erythro-sphingosine can be synthesized through several methods that typically involve the protection of functional groups to enhance stability and reactivity. The synthesis often utilizes starting materials like D-serine derivatives, which are modified to introduce the pivaloyl group and the Boc (tert-butyloxycarbonyl) protecting group.

A notable synthesis method reported involves a palladium-catalyzed cross-coupling reaction that allows for the efficient formation of sphingolipid-related compounds. This method not only provides high yields but also maintains the enantiomeric purity required for biological applications .

Biological Activities

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated as a potential inhibitor of certain enzymes involved in sphingolipid metabolism, which are critical for microbial growth. For instance, studies have shown that derivatives with a pivaloyl group can effectively inhibit the enzyme inositol phosphorylceramide synthase (IPCS), suggesting their role as potential antimicrobial agents .

2.2 Role in Cell Signaling

Sphingolipids are known to play significant roles in cell signaling pathways, particularly in apoptosis and inflammation. This compound can serve as a substrate or an inhibitor in these pathways, influencing cellular responses to stress and promoting cell survival under adverse conditions. The ability to modulate these pathways makes it a valuable compound for studying disease mechanisms and therapeutic interventions .

Therapeutic Applications

3.1 Cancer Treatment

The modulation of sphingolipid metabolism has been explored as a therapeutic strategy in cancer treatment. This compound's ability to influence cell signaling pathways related to apoptosis positions it as a candidate for developing novel anti-cancer therapies. By altering sphingolipid profiles in cancer cells, researchers aim to induce apoptosis selectively in malignant cells while sparing normal tissues .

3.2 Neurological Disorders

Sphingolipids are implicated in various neurological disorders, including Alzheimer's disease and multiple sclerosis. The application of this compound in neurological research focuses on its potential neuroprotective effects and its role in modulating neuroinflammation. By investigating its effects on sphingolipid metabolism within the nervous system, researchers hope to identify new therapeutic avenues for treating neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on different biological systems:

Mecanismo De Acción

The mechanism of action of N-Boc-1-pivaloyl D-erythro-Sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes and receptors involved in sphingosine metabolism, thereby affecting various cellular processes .

Comparación Con Compuestos Similares

Research Findings and Limitations

Actividad Biológica

N-Boc-1-pivaloyl D-erythro-sphingosine is a synthetic sphingolipid derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pivaloyl acyl chain. The synthesis typically involves several key steps, including the protection of the amino group, acylation, and subsequent deprotection to yield the final product. The synthesis pathway can be summarized as follows:

- Protection of the Amine : The amino group of sphingosine is protected using a Boc group.

- Acylation : The protected sphingosine is then acylated with pivaloyl chloride to introduce the pivaloyl group.

- Deprotection : The Boc protecting group is removed under acidic conditions to yield this compound.

This compound can be synthesized efficiently using microwave-assisted methods, which enhance reaction rates and yields .

This compound has been studied for its role in cellular signaling pathways, particularly in relation to sphingolipid metabolism. Sphingolipids are integral components of cell membranes and play crucial roles in cell signaling, apoptosis, and inflammation.

- Calcium Mobilization : Research indicates that this compound can induce intracellular calcium mobilization in various cell types. For example, studies using U937 cells demonstrated that this compound can elicit robust Ca²⁺ release, suggesting activation of specific receptors involved in sphingolipid signaling .

- Receptor Interactions : The compound may interact with G protein-coupled receptors (GPCRs), which are known to mediate various physiological responses. Although specific receptors for this compound have not been definitively identified, its structural similarities to other sphingolipids suggest potential interactions with known sphingolipid receptors .

- Cell Proliferation and Survival : Sphingolipids are implicated in regulating cell proliferation and survival. Alterations in their metabolism can lead to pathological conditions such as cancer and neurodegenerative diseases. This compound may modulate these pathways by influencing the balance between pro-apoptotic and anti-apoptotic signals within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Calcium Flux : A study demonstrated that treatment with this compound resulted in significant increases in intracellular calcium levels at concentrations as low as 3 μM in calcium-free buffers, indicating its potency as a signaling molecule .

- Sphingolipid Rheostat : Research on sphingolipid dynamics has shown that small structural modifications in these lipids can dramatically alter their biological roles. This highlights the importance of compounds like this compound in understanding lipid-mediated signaling pathways .

Summary Table of Biological Activities

Q & A

Q. What are the recommended strategies for synthesizing and protecting functional groups in N-Boc-1-pivaloyl D-erythro-sphingosine?

- Methodology :

- Use tert-butoxycarbonyl (Boc) and pivaloyl groups as orthogonal protective groups during synthesis. The Boc group protects the amine, while the pivaloyl group stabilizes the hydroxyl moiety .

- Employ azide-alkyne click chemistry for introducing azido modifications, as demonstrated in structurally similar compounds (e.g., 2-azido-1-pivaloyl derivatives) .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and functional group incorporation (e.g., Boc and pivaloyl groups) .

- Validate molecular weight and purity via mass spectrometry (MS) and HPLC, referencing standards like ≥98% purity by TLC in analogous sphingosine derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic activation of ion channels by this compound and other agonists?

- Methodology :

- Use calcium imaging with Fura-2-loaded INS-1E cells to measure intracellular Ca²⁺ flux. Co-apply agonists like pregnenolone sulfate (PS) and sphingosine derivatives at subthreshold concentrations to assess synergy .

- Validate TRPM3 channel involvement via Western blotting and calcium-free buffer controls to isolate extracellular vs. intracellular calcium contributions .

Q. What experimental approaches are used to study downstream signaling pathways modulated by sphingosine derivatives like this compound?

- Methodology :

- Treat cells with the compound and analyze phosphorylation states of kinases (e.g., MAPK, PKC) via immunoblotting. Compare results to known inhibitors (e.g., Calbiochem’s PKC inhibitor IC50 = 12 µM) .

- Use S1P receptor agonists (e.g., D-erythro-sphingosine-1-phosphate) as positive controls to dissect G-protein-coupled receptor (GPCR) pathways .

Q. How should contradictory hazard classifications for sphingosine derivatives be resolved in experimental planning?

- Methodology :

- Cross-reference safety data sheets (SDS) from multiple suppliers. For example, Cayman Chemical classifies D-erythro-sphingosine as hazardous (H315/H319), while Enzo Life Sciences does not .

- Conduct pilot experiments with PPE and engineering controls (e.g., fume hoods) regardless of classification to mitigate risks .

Q. What strategies optimize structural modifications of sphingosine derivatives to enhance bioactivity or specificity?

Q. How can researchers validate the role of calcium signaling in this compound-mediated cellular responses?

Q. What analytical methods ensure batch-to-batch consistency in sphingosine derivative synthesis?

- Methodology :

- Implement quality control (QC) protocols using HPLC-MS for purity (>98%) and NMR for structural fidelity. Reference Certificates of Analysis (COA) from suppliers like Calbiochem .

- Use TLC to monitor intermediate steps, ensuring Boc and pivaloyl groups remain intact during synthesis .

Q. How can target identification studies be structured for novel sphingosine derivatives?

- Methodology :

- Combine affinity chromatography with mass spectrometry to identify binding partners. Use photoactivatable probes (e.g., azido-tagged derivatives) for crosslinking .

- Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, followed by functional assays (e.g., calcium imaging or kinase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.